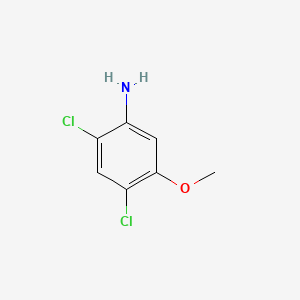

2,4-Dichloro-5-methoxyaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with simple and inexpensive raw materials. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, 2,4-dichloro-5-methoxy-pyrimidine was synthesized using a combination of methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, through cyclization and chloridization, achieving a yield of about 46% with a purity higher than 99.5% . These examples suggest that the synthesis of 2,4-Dichloro-5-methoxyaniline could also be performed using a multi-step approach starting from simple precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray crystallography. For instance, the molecular structure of a pyrimidine derivative was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The molecular structure of an imidazoline receptor agonist was investigated using both experimental and theoretical techniques, showing good agreement between theoretical and experimental geometrical parameters . These studies indicate that a detailed molecular structure analysis of this compound would likely involve similar techniques to elucidate its conformation and interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For example, the electronic properties of a molecule were studied using mulliken population analysis, and the chemical activity region was determined using molecular electrostatic potential (MEP) maps . These studies provide insights into the charge distribution and potential sites of reactivity, which are important for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic and computational methods. Optical properties such as UV-vis absorption and fluorescence spectroscopy were used to investigate the effects of solvents on the emission spectra of a nitropyridine derivative . Quantum mechanical calculations were performed to determine properties like dipole moment, polarizability, and hyperpolarizability, which are indicative of the molecule's stability and reactivity . These analyses are crucial for predicting how this compound might behave under different conditions and in various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Intermediates : 2,4-Dichloro-5-methoxy-pyrimidine, an intermediate compound of pyrimidine, is synthesized using various raw materials including methyl methoxyacetate and methyl formate. This process involves cyclization and chloridization to achieve a product yield of approximately 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).

Formation of Sulfonated Polyanilines : The synthesis of water-soluble sulfonated polyaniline, poly(2-methoxyaniline-5-sulfonic acid), is achieved through electropolymerisation. This process involves the utilization of enantiomeric amines to create optically active polymer films, indicating potential applications in electronic and optical materials (E. Strounina, L. Kane-Maguire, G. Wallace, 1999).

Electrohydrodynamic Polymerization : Research on the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS) reveals that factors like applied potential and flow rate significantly affect the molecular weight and distribution of the polymer, impacting its conductivity and potential application in electronic devices (R. Guo et al., 2000).

Environmental and Chemical Analysis

Degradation of Methoxyanilines : The degradation of 2-Methoxyaniline and 4-Methoxyaniline in aqueous solutions using Fenton-like oxidation is studied. This research is vital for understanding the treatment of wastewater containing toxic chemicals, highlighting the environmental impact and potential remediation strategies for methoxyanilines (N. Chaturvedi, S. Katoch, 2020).

Formation and Persistence of DNA Adducts : The carcinogenic properties of 2-Methoxyaniline are explored through the formation and persistence of DNA adducts in rats. This research is crucial for understanding the long-term effects of exposure to environmental pollutants like o-anisidine (Karel Naiman et al., 2012).

Eigenschaften

IUPAC Name |

2,4-dichloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJROJTARXSATEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363100 | |

| Record name | 2,4-dichloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98446-49-2 | |

| Record name | 2,4-Dichloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98446-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

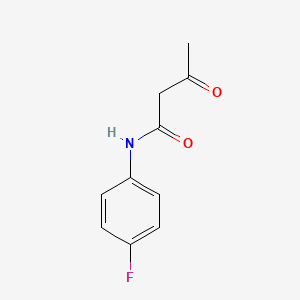

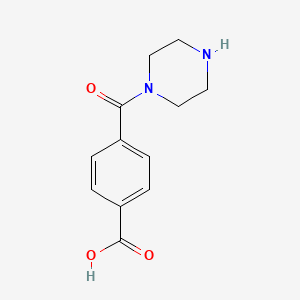

Q1: What is the significance of 2,4-Dichloro-5-methoxyaniline in the development of Bosutinib?

A: this compound serves as a crucial starting material in the synthesis of Bosutinib [, , ]. This compound provides the aniline moiety that ultimately forms part of the pharmacophore responsible for interacting with the target kinase.

Q2: How does the structure of this compound relate to the activity of Bosutinib?

A: While the provided research focuses on the synthetic aspects, research suggests that the chlorine atoms and methoxy group on the aniline ring are crucial for the inhibitory activity of Bosutinib []. These substituents likely contribute to binding affinity and selectivity towards specific kinases. Further structure-activity relationship (SAR) studies would elucidate the precise role of each substituent.

Q3: Are there any new synthetic methods for this compound that improve the synthesis of Bosutinib?

A: Yes, a new and practical synthetic method for this compound has been established []. This improved method contributes to a more efficient and cost-effective synthesis of Bosutinib on a larger scale.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)